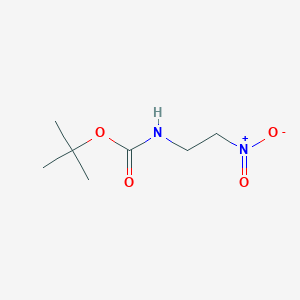

tert-Butyl N-(2-nitroethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

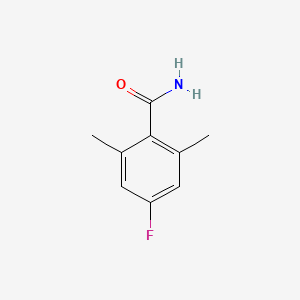

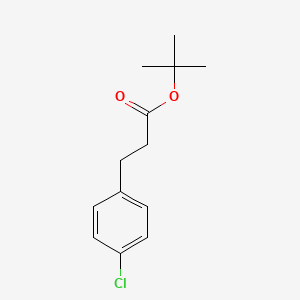

“tert-Butyl N-(2-nitroethyl)carbamate” is a derivative of "tert-Butyl carbamate" . “tert-Butyl carbamate” is also known as Boc-amide . It has the molecular formula C5H11NO2 . Another related compound is “tert-Butyl N-(2-mercaptoethyl)carbamate”, also known as 2-(Boc-amino)ethanethiol . It’s a cross-linking reagent used in various organic syntheses .

Synthesis Analysis

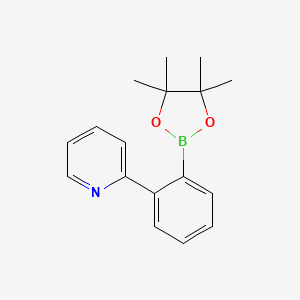

While specific synthesis methods for “tert-Butyl N-(2-nitroethyl)carbamate” were not found, there are general methods for synthesizing similar compounds. For instance, “tert-Butyl carbamate” can be synthesized via a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides .

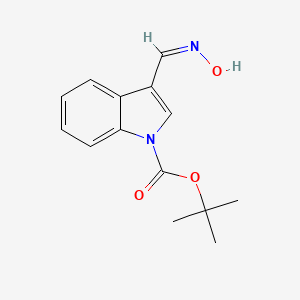

Molecular Structure Analysis

The molecular structure of “tert-Butyl carbamate” is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

A study on “tert-Butyl N-(2-mercaptoethyl)carbamate” copper (II) and nickel (II) complexes provides insights into the spectroscopic, electrochemical, and alkylation reactions of similar compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl carbamate” include a molecular weight of 117.1463 , and it’s a solid with a melting point of 105-108 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

1-N-Boc-2-nitroethanamine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its protected amine group allows for selective reactions in complex multi-step syntheses. For example, it can be used to introduce the nitroethyl side chain into molecules, which is a common structural motif in drugs targeting central nervous system disorders .

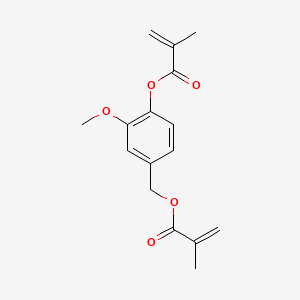

Material Science Research

In material science, this compound’s ability to undergo controlled reactions makes it an excellent candidate for modifying the surface properties of materials. It can be used to introduce nitro groups onto polymer chains, which can then be further transformed into amines, providing a pathway to new materials with unique properties .

Chemical Synthesis Optimization

Researchers utilize 1-N-Boc-2-nitroethanamine to develop greener and more efficient synthetic routes. Its stability under various conditions allows for the exploration of catalyst-free reactions, such as those under ultrasound irradiation, which can lead to more sustainable chemical synthesis processes .

Analytical Chemistry

In analytical chemistry, tert-Butyl N-(2-nitroethyl)carbamate can be used as a standard or reference compound in chromatographic analysis. Its distinct chemical signature helps in the identification and quantification of similar compounds in complex mixtures .

Proteomics and Metabolomics

This compound is used in proteomics and metabolomics for labeling amino groups in peptides and proteins. The Boc-protected amine allows for selective tagging, which is crucial for mass spectrometry-based analysis, providing insights into protein structure and function .

Nanotechnology

In nanotechnology, 1-N-Boc-2-nitroethanamine can be employed to modify the surface of nanoparticles. This modification can improve the solubility, stability, and biocompatibility of nanoparticles, making them suitable for various applications, including drug delivery and diagnostic imaging .

Wirkmechanismus

Pharmacokinetics

Some properties can be predicted . It is also predicted to have a lipophilicity (Log Po/w) of 1.6, which can influence its distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-N-Boc-2-nitroethanamine. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. For instance, it is recommended to be stored sealed in a dry environment at 2-8°C .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “tert-Butyl N-(2-nitroethyl)carbamate” are not available, research on similar compounds continues to be active. For example, “tert-Butyl N-(2-mercaptoethyl)carbamate” is being studied for its potential use in the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-nitroethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H2,1-3H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZRVFKODNHSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Boc-2-nitroethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)

![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)